molecular formula C18H13ClFN5OS B2424290 7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-79-2

7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2424290
CAS No.: 863500-79-2
M. Wt: 401.84
InChI Key: ULKNEDDVVRGMNG-UHFFFAOYSA-N
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Description

7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound demonstrates high efficacy against JAK2 with significant selectivity over other JAK family members like JAK1 and JAK3 , making it a valuable tool for dissecting JAK2-specific signaling pathways in cellular contexts. Its primary research application is in the field of oncology, particularly for the study and targeting of myeloproliferative neoplasms (MPNs) where dysregulated JAK2 signaling is a hallmark. MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis are frequently driven by constitutive JAK2 activation, often through the JAK2 V617F mutation . Researchers utilize this inhibitor to explore JAK2's role in cell proliferation and survival, to model disease mechanisms, and to evaluate combination treatment strategies in preclinical studies. The compound's mechanism involves binding to the kinase domain of JAK2, thereby blocking the phosphorylation and activation of downstream effectors like STAT (Signal Transducer and Activator of Transcription) proteins. This interruption of the JAK-STAT signaling cascade provides a powerful means to investigate the transcriptional programs that control hematopoiesis and oncogenesis, offering critical insights for the development of targeted cancer therapeutics.

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5OS/c1-26-12-7-5-11(6-8-12)25-17-16(23-24-25)18(22-10-21-17)27-9-13-14(19)3-2-4-15(13)20/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKNEDDVVRGMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=C(C=CC=C4Cl)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.

    Introduction of the pyrimidine ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide or its derivatives.

    Substitution reactions: The chloro, fluoro, and methoxy substituents are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and methoxy reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry , where it is investigated for its potential as an anticancer , antimicrobial , and anti-inflammatory agent . The unique structural features of this compound allow it to interact with various biological targets, leading to significant therapeutic effects.

Anticancer Activity

Research has shown that derivatives of triazolopyrimidines exhibit promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism or proliferation.

Biological Research

In biological research, this compound is utilized to study enzyme inhibition , particularly targeting enzymes like carbonic anhydrase and cholinesterase . These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in diseases such as glaucoma and Alzheimer's disease.

Enzyme Inhibition Studies

For example, studies have indicated that triazolopyrimidine derivatives can effectively inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues . This inhibition can be beneficial in developing treatments for conditions such as glaucoma or edema.

Industrial Applications

Beyond medicinal uses, the compound is also explored for its potential in developing new materials with specific electronic or optical properties. The unique chemical structure may lend itself to applications in organic electronics or photonic devices.

Case Studies and Research Findings

  • Anticancer Activity Evaluation : A study evaluated several derivatives of triazolopyrimidines for their antiproliferative activity against multiple human cancer cell lines. Compounds were selected for further testing by the National Cancer Institute based on their promising results .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of similar triazolopyrimidine derivatives. The results showed significant inhibition rates against carbonic anhydrase, suggesting potential therapeutic applications in managing diseases related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of 7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Triazolothiadiazine: A compound with a triazole ring fused to a thiadiazine ring, showing different biological activities.

Uniqueness

7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical and biological properties

Biological Activity

The compound 7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a novel heterocyclic compound with significant biological activity. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H13ClF N5OS

This compound features a triazole ring fused with a pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:

  • Bacterial Strains : It demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Strains : The compound also showed efficacy against fungi including Candida albicans and Aspergillus niger.

In a comparative study, compounds similar to this triazolo-pyrimidine exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various pathogens, indicating strong antimicrobial potential .

Anticancer Activity

The triazole moiety is linked to anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that compounds containing the triazolo-pyrimidine framework can inhibit tumor growth in vitro and in vivo models.

  • Mechanism of Action : The proposed mechanism involves the inhibition of DNA synthesis and cell cycle arrest at the G2/M phase. This effect was observed in various cancer cell lines including breast and lung cancer cells .

Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. The compound has been evaluated for its ability to reduce inflammation markers in animal models.

  • Case Studies : In one study, administration of similar compounds resulted in significant reductions in paw edema in rats, suggesting potential use as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine enhances biological activity by improving solubility and interaction with biological targets.
  • Functional Group Influence : The methoxy group at position 4 on the phenyl ring contributes to increased lipophilicity and improved binding affinity to target receptors .

Data Table: Summary of Biological Activities

Activity TypeTested Pathogens/CellsObserved EffectMIC/IC50 Values
AntimicrobialS. aureus, E. coliInhibition of growth0.5 - 8 µg/mL
AntifungalC. albicans, A. nigerInhibition of fungal growth1 - 4 µg/mL
AnticancerBreast cancer cellsCell cycle arrestIC50 < 10 µM
Anti-inflammatoryRat paw edema modelReduction in inflammationSignificant reduction

Q & A

Q. Which computational methods predict metabolic liabilities?

  • Methodological Answer : CYP450 metabolism can be modeled using software like Schrödinger’s ADMET Predictor or SwissADME. notes that sulfanyl groups are prone to glutathione conjugation, which can be mitigated by introducing electron-withdrawing substituents . In vitro microsomal stability assays validate predictions .

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